8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine
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Overview
Description
8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine is a complex organic compound with the molecular formula C16H8BrClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biological Research: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to its potential use as an anticancer agent. The exact pathways and molecular interactions depend on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenylbenzofuro[3,2-d]pyrimidine
- 2,4-Dichlorobenzofuro[3,2-d]pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy as a bioactive compound .
Properties
Molecular Formula |
C16H8BrClN2O |
---|---|
Molecular Weight |
359.60 g/mol |
IUPAC Name |
8-bromo-4-chloro-2-phenyl-[1]benzofuro[3,2-d]pyrimidine |
InChI |
InChI=1S/C16H8BrClN2O/c17-10-6-7-12-11(8-10)13-14(21-12)15(18)20-16(19-13)9-4-2-1-3-5-9/h1-8H |
InChI Key |
SQCBNUQZGNAHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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